1-(2-chlorobenzyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14813472
Molecular Formula: C21H17ClN2O4
Molecular Weight: 396.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H17ClN2O4 |
|---|---|
| Molecular Weight | 396.8 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H17ClN2O4/c22-17-4-2-1-3-14(17)11-24-12-15(10-19(24)25)21(27)23-16-6-7-18-13(9-16)5-8-20(26)28-18/h1-9,15H,10-12H2,(H,23,27) |
| Standard InChI Key | UJRPBQQPTADKMU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s architecture integrates three distinct pharmacophoric elements:
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Pyrrolidinone core: A five-membered lactam ring (5-oxo-pyrrolidine) provides conformational rigidity and hydrogen-bonding capacity.
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2-Chlorobenzyl substituent: Positioned at the pyrrolidine nitrogen, this aromatic group introduces lipophilicity and potential π-π stacking interactions.
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Coumarin-6-yl amide: The 2-oxo-2H-chromen-6-yl group contributes planar aromaticity and may confer fluorescence properties or modulate target binding .
Stereochemical Considerations
While the compound’s stereochemistry remains unspecified in available sources, the pyrrolidine ring’s 3-carboxamide substitution suggests potential for stereoisomerism. Molecular modeling studies would be required to evaluate enantiomer-specific bioactivity .
Computational Descriptors
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SMILES Notation:
O=C(Nc1ccc2oc(=O)ccc2c1)C1CC(=O)N(Cc2ccccc2Cl)C1 -
Topological Polar Surface Area (TPSA): Estimated at 86.7 Ų, indicating moderate membrane permeability .
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Lipophilicity (LogP): Predicted value of 3.1 suggests favorable blood-brain barrier penetration potential .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three synthetic building blocks:
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5-Oxo-pyrrolidine-3-carboxylic acid
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2-Chlorobenzyl bromide
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6-Amino-2H-chromen-2-one
A convergent synthesis strategy would involve:
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N-Alkylation of pyrrolidinone with 2-chlorobenzyl bromide
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Amide coupling between the pyrrolidine-3-carboxylic acid and 6-amino coumarin
Pyrrolidinone Functionalization
Source details the preparation of 6-(5-oxo-pyrrolidin-3-yl)pyrimidine derivatives via Masamune-Claisen condensation and subsequent cyclization. Adapting this approach:
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Condensation: React itaconic acid derivatives with activating agents (e.g., CDI) to form β-keto esters.
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Enaminone Formation: Treat intermediates with DMFDMA to generate enaminones.
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Cyclization: Employ amidine reagents to construct heterocyclic systems .
Amide Coupling
Source demonstrates carboxamide formation using bis(pentafluorophenyl) carbonate (BPC) activation:
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Activate 5-oxo-pyrrolidine-3-carboxylic acid with BPC in acetonitrile.
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Couple with 6-amino coumarin at room temperature.
Physicochemical Properties
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6):
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δ 8.21 (s, 1H, coumarin H-5)
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δ 7.45-7.32 (m, 4H, chlorobenzyl)
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δ 4.12 (dd, J=14.1 Hz, pyrrolidine H-3)
HRMS (ESI+):
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